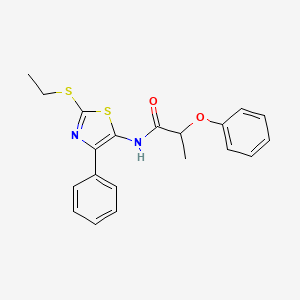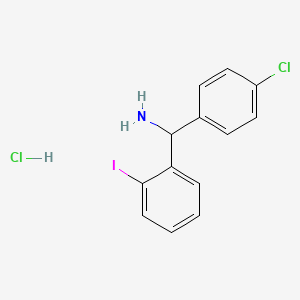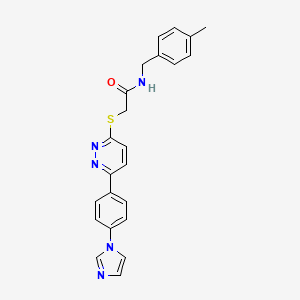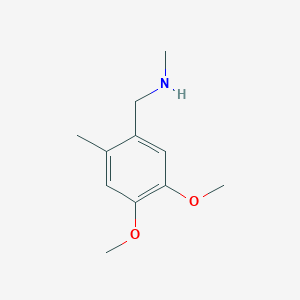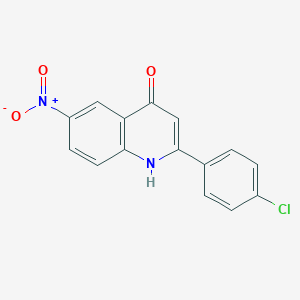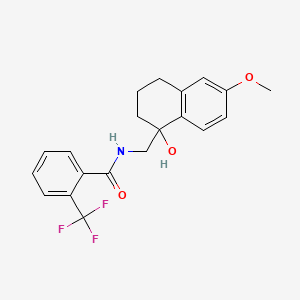
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H20F3NO3 and its molecular weight is 379.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylamides hybrids as PET radiotracers
Arylamides hybrids, including compounds related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide, have been explored for their high affinity at σ(2) receptors, making them potential candidates for the development of positron emission tomography (PET) tracers for tumor diagnosis. Such hybrids have shown excellent σ(1)/σ(2) selectivities, which are crucial for their application in identifying and quantifying tumors in vivo. However, their interaction with P-glycoprotein (P-gp) may limit their use as σ(2) receptor PET agents in tumors overexpressing P-gp, necessitating further optimization (Abate et al., 2011).
Selective binding and activity at sigma receptors
Derivatives of this compound have been studied for their ability to bind selectively to sigma receptors. These compounds are significant for understanding the role of sigma receptors in various physiological processes and could be utilized as tools for PET experiments. Furthermore, some of these compounds have demonstrated antiproliferative activity in rat glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Development of novel antidepressants
Compounds structurally related to this compound have been investigated for their potential as novel antidepressants. By combining potent α-2 antagonist activity with equivalent serotonin uptake inhibitory activity, these agents could offer new treatment options for depression, showcasing the versatility of this chemical scaffold in drug development (Meyer et al., 1995).
Enhancing PET tracer properties
To improve the properties of σ(2) receptor ligands for use as PET tracers, analogues with added polar functionality and reduced lipophilicity have been synthesized. These efforts aim to reduce the high degree of lipophilicity that limits the utility of some σ(2) receptor ligands in therapeutic and diagnostic applications in oncology. Such modifications could lead to novel tracers with better pharmacokinetic profiles, enabling more effective imaging of tumors (Abate et al., 2011).
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-27-14-8-9-16-13(11-14)5-4-10-19(16,26)12-24-18(25)15-6-2-3-7-17(15)20(21,22)23/h2-3,6-9,11,26H,4-5,10,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNLSACVYOQSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

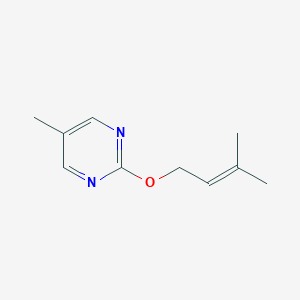
![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)
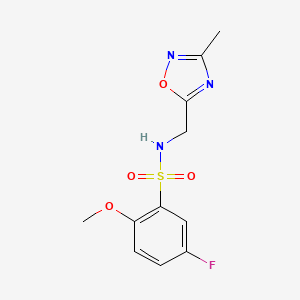

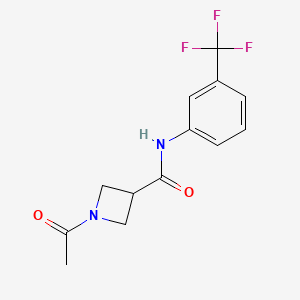
![methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2966657.png)
